molecular formula C17H19N3O2S B11379762 2-[(2-amino-2-oxoethyl)sulfanyl]-4,6-dimethyl-N-(3-methylphenyl)pyridine-3-carboxamide

2-[(2-amino-2-oxoethyl)sulfanyl]-4,6-dimethyl-N-(3-methylphenyl)pyridine-3-carboxamide

Cat. No.: B11379762
M. Wt: 329.4 g/mol
InChI Key: OMHWANDLYNEMLN-UHFFFAOYSA-N
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Description

2-[(CARBAMOYLMETHYL)SULFANYL]-4,6-DIMETHYL-N-(3-METHYLPHENYL)PYRIDINE-3-CARBOXAMIDE is a complex organic compound with a unique structure that combines a pyridine ring with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(CARBAMOYLMETHYL)SULFANYL]-4,6-DIMETHYL-N-(3-METHYLPHENYL)PYRIDINE-3-CARBOXAMIDE typically involves multiple steps. One common method includes the reaction of 4,6-dimethyl-3-nitropyridine with a thiol compound under specific conditions to introduce the sulfanyl group. This is followed by the reduction of the nitro group to an amine, which is then acylated with 3-methylphenyl isocyanate to form the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the use of automated systems for monitoring and controlling reaction parameters ensures consistent quality .

Chemical Reactions Analysis

Types of Reactions

2-[(CARBAMOYLMETHYL)SULFANYL]-4,6-DIMETHYL-N-(3-METHYLPHENYL)PYRIDINE-3-CARBOXAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[(CARBAMOYLMETHYL)SULFANYL]-4,6-DIMETHYL-N-(3-METHYLPHENYL)PYRIDINE-3-CARBOXAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(CARBAMOYLMETHYL)SULFANYL]-4,6-DIMETHYL-N-(3-METHYLPHENYL)PYRIDINE-3-CARBOXAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis .

Comparison with Similar Compounds

Similar Compounds

    2-[(CARBAMOYLMETHYL)SULFANYL]PYRIDINE-3-CARBOXAMIDE: Lacks the dimethyl and 3-methylphenyl groups, resulting in different chemical properties and reactivity.

    4,6-DIMETHYL-N-(3-METHYLPHENYL)PYRIDINE-3-CARBOXAMIDE:

Uniqueness

2-[(CARBAMOYLMETHYL)SULFANYL]-4,6-DIMETHYL-N-(3-METHYLPHENYL)PYRIDINE-3-CARBOXAMIDE is unique due to its combination of functional groups, which confer specific chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields .

Properties

Molecular Formula

C17H19N3O2S

Molecular Weight

329.4 g/mol

IUPAC Name

2-(2-amino-2-oxoethyl)sulfanyl-4,6-dimethyl-N-(3-methylphenyl)pyridine-3-carboxamide

InChI

InChI=1S/C17H19N3O2S/c1-10-5-4-6-13(7-10)20-16(22)15-11(2)8-12(3)19-17(15)23-9-14(18)21/h4-8H,9H2,1-3H3,(H2,18,21)(H,20,22)

InChI Key

OMHWANDLYNEMLN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)C2=C(N=C(C=C2C)C)SCC(=O)N

Origin of Product

United States

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